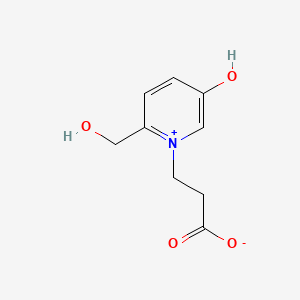

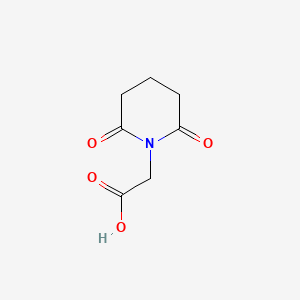

1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s systematic name, its common name if applicable, and its role or use in industry or research.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any interesting features of its structure.Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Synthesis and Characterization

1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium, identified as a novel taste enhancer termed alapyridaine, was synthesized through convenient methods, enabling its acquisition in both racemic mixtures and pure enantiomers. This compound, derived from 5-(hydroxymethyl)-2-furaldehyde and l-alanine under alkaline conditions, exhibits its taste-enhancing properties without influencing bitterness perception. The racemization process under alkaline conditions is facilitated by the electron-withdrawing effect of the iminium cation and the pyridinium moiety's resonance-stabilizing capacity, indicating its stability and potential for broad application in flavor enhancement in foods (Villard et al., 2003).

Metal–Organic Hybrid Materials

The compound's versatility extends into the field of coordination chemistry, where it serves as a ligand in the synthesis of metal–organic hybrid materials. These materials demonstrate fascinating structural architectures and magnetic properties, leveraging the compound's ability to act as a flexible or rigid spacer. Such applications highlight its potential in developing advanced materials with tailor-made properties for various technological applications (Ahmad et al., 2012).

Complexation and Molecular Interaction Studies

Studies have also explored the compound's ability to complex with other molecules, providing insight into its potential use in more specialized fields such as drug delivery or as a building block in supramolecular chemistry. The investigation of noncovalent interactions within metal-organic hybrids based on related structures underscores the compound's role in designing novel materials with specific functional properties, like enhanced luminescence or selective molecular recognition (Koleša-Dobravc et al., 2015).

Environmental Remediation

In the context of environmental science, similar compounds have been examined for their ability to sequester harmful metals, suggesting potential applications in remediation efforts. The synthesis and testing of polydentate ligands demonstrate the compound's relevance in creating effective chelators for heavy metals, potentially offering solutions to mitigate pollution and promote environmental health (White et al., 1988).

Safety And Hazards

This involves detailing any known safety concerns or hazards associated with handling or using the compound.

Orientations Futures

This involves discussing potential future research directions or applications for the compound.

Propriétés

IUPAC Name |

3-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-6-7-1-2-8(12)5-10(7)4-3-9(13)14/h1-2,5,11H,3-4,6H2,(H-,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQINQFLFFWDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1O)CCC(=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2778513.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2778514.png)

![6-(4-Ethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2778518.png)

![4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2778523.png)

![(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2778529.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2778530.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778536.png)